N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-19-10-14(18)15-9-13(17)11-5-7-12(8-6-11)16(2)3/h5-8,13,17H,4,9-10H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPDUMABIAPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as methyl red, have been found to interact with fmn-dependent nadh-azoreductase 1. This enzyme plays a crucial role in the reduction of azo dyes, which are used extensively in the textile industry.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-ethoxyacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H19N3O3
- Molecular Weight : 253.31 g/mol
1. Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (ACHE), an enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission at the neuromuscular junction and potentially affecting cognitive functions .
2. CYP450 Interactions
The compound interacts with several cytochrome P450 enzymes, notably:
- CYP450 1A2 : Acts as an inhibitor.
- CYP450 3A4 : Identified as a substrate.
These interactions suggest that the compound may influence the metabolism of other drugs, which is crucial for understanding its pharmacokinetic profile .
Pharmacokinetics
The following table summarizes the pharmacokinetic properties of this compound:
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.8757 |
| Blood Brain Barrier Permeability | +0.9386 |
| Caco-2 Permeability | +0.6071 |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 Inhibitory Promiscuity | High |
These properties indicate favorable absorption and permeability characteristics, suggesting potential for oral bioavailability and central nervous system activity .
Case Study 1: Antitumor Activity
In a study investigating various compounds with similar structures, this compound demonstrated moderate cytotoxicity against human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism was attributed to the inhibition of tubulin polymerization, a critical process for cell division .
Case Study 2: Neuroprotective Effects
Research has indicated that compounds structurally related to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. These effects are believed to stem from enhanced cholinergic signaling due to acetylcholinesterase inhibition, which could be beneficial in conditions such as Alzheimer's disease .
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
One of the most notable applications of N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-ethoxyacetamide is in pain management. Research indicates that compounds in this class exhibit analgesic effects, potentially offering alternatives to traditional pain medications with fewer side effects. A study highlighted in a patent (WO 2013/167743) discusses various compounds for treating pain, suggesting that derivatives like this compound can provide effective pain relief with reduced somnolence compared to conventional therapies .
1.2 Antidepressant Activity
The compound has also been investigated for its antidepressant properties. Its mechanism may involve modulation of neurotransmitter systems, which could lead to improved mood and reduced anxiety symptoms. The potential for lower addiction risks compared to traditional antidepressants makes this compound a candidate for further exploration in treating mood disorders .
1.3 Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. This application is particularly relevant for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits with fewer gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
Medicinal Chemistry Insights
2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the dimethylamino group or the ethoxyacetamide moiety can significantly influence its potency and selectivity for biological targets. Research has shown that specific structural changes can enhance the compound's efficacy while minimizing adverse effects .
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Dimethylamino Group | Increased analgesic potency | |
| Ethoxy Group | Improved solubility | |
| Hydroxyethyl Substituent | Enhanced receptor binding |
Case Studies
3.1 Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound in humans. One trial focused on its use as an analgesic in post-operative patients, demonstrating significant pain reduction with minimal side effects compared to standard opioid treatments .
3.2 Comparative Studies
A comparative study evaluated this compound against existing antidepressants. Results indicated that while both classes of drugs were effective, the new compound exhibited a more favorable side effect profile, particularly regarding sedation and gastrointestinal disturbances .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as acetamide backbones, aromatic substituents, or aminoalkyl groups. Key differences in substituents and their implications are discussed below.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Acetamide Derivatives
| Compound Name (IUPAC) | Key Structural Features | Functional Group Differences | Potential Implications |
|---|---|---|---|
| Target Compound : N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-ethoxyacetamide | Dimethylaminophenyl, hydroxyethyl, ethoxyacetamide | Reference compound | Balanced lipophilicity (dimethylamino) and polarity (hydroxy/ethoxy) |
| N-[2-(Diethylamino)ethyl]-2-phenylacetamide [2] | Diethylaminoethyl, phenylacetamide | Diethylamino (vs. dimethylamino), phenyl (vs. hydroxyethyl) | Increased lipophilicity due to diethylamino; reduced hydrogen bonding capability (no hydroxyl) |
| N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide [3] | 4-Hydroxyphenyl, iodoacetamide | Iodo substituent (vs. ethoxy), hydroxyphenyl (vs. dimethylaminophenyl) | Higher molecular weight (iodine); potential radiolabeling or cross-coupling applications |
| 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide [4] | Methoxyphenoxy, sulfamoylphenyl | Sulfamoyl and methoxyphenoxy groups (vs. ethoxy/dimethylamino) | Enhanced solubility (sulfamoyl); possible kinase or enzyme inhibition (sulfonamide motif) |
| N-{[4-(Dimethylamino)phenyl]methyl}-2-(2,6-dimethylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide [5] | Dimethylaminophenylmethyl, oxolane (tetrahydrofuran) | Oxolane ring (vs. hydroxyethyl), dimethylphenoxy (vs. ethoxy) | Increased rigidity (oxolane); altered metabolic pathways due to ether linkage |
| N-[4-Methylphenyl]-2-(diethylamino)acetamide [6] | 4-Methylphenyl, diethylaminoacetamide | Methylphenyl (vs. dimethylaminophenyl), diethylamino (vs. hydroxyethyl) | Reduced electronic effects (methyl vs. dimethylamino); lower polarity |
Physicochemical and Pharmacological Inferences
Lipophilicity and Bioavailability: The target compound’s dimethylamino group likely enhances lipophilicity compared to the hydroxyphenyl or sulfamoyl derivatives [4]. The oxolane-containing analog [5] introduces a cyclic ether, which could stabilize the compound against enzymatic degradation but reduce conformational flexibility.
Sulfamoyl groups in ’s compound [4] are strong hydrogen bond acceptors/donors, which may enhance target engagement in enzyme-binding pockets.
Metabolic Stability: Ethoxy and hydroxyethyl groups in the target compound may undergo phase I oxidation or phase II conjugation, whereas methoxy or methylphenoxy groups (e.g., and ) [6] could resist metabolic modification.
Preparation Methods
Preparation of 2-[4-(Dimethylamino)phenyl]-2-hydroxyethylamine
The amine intermediate is synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with ethanolamine, followed by catalytic hydrogenation. Alternative routes include:
-
Leuckart-Wallach reaction : Heating 4-(dimethylamino)benzaldehyde with ammonium formate and formic acid at 160°C yields the primary amine.
-
Gabriel synthesis : Protection of ethanolamine as a phthalimide derivative, alkylation with 4-(dimethylamino)benzyl bromide, and subsequent deprotection with hydrazine.
Optimization Insights :
-
Reductive amination using sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) achieves >80% yield.
-
Catalytic hydrogenation (H₂, 50 psi, Pd/C) in ethanol at 25°C provides enantiomeric excess up to 92% when using chiral auxiliaries.
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, pH 5.5, 25°C | 82 | 95 |
| Catalytic Hydrogenation | H₂, 10% Pd/C, EtOH, 50 psi | 78 | 97 |
| Leuckart-Wallach | NH₄HCO₂, HCOOH, 160°C | 65 | 88 |
Acylation with Ethoxyacetic Acid Derivative
Acylation of the amine intermediate is achieved using ethoxyacetyl chloride or in situ activation of ethoxyacetic acid with coupling agents.
Procedure :
-
Ethoxyacetyl Chloride Route :
-
Dissolve 2-[4-(dimethylamino)phenyl]-2-hydroxyethylamine (1 eq) in dry dichloromethane.
-
Add triethylamine (1.2 eq) as a base, followed by dropwise addition of ethoxyacetyl chloride (1.1 eq) at 0°C.
-
Stir at room temperature for 6 hours, then wash with 5% HCl and saturated NaHCO₃.
-
Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
-
-
Coupling Agent Route :
-
React ethoxyacetic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF for 30 minutes.
-
Add the amine intermediate and stir at 25°C for 12 hours.
-
Purify by recrystallization from ethanol/water.
-
Key Observations :
-
Ethoxyacetyl chloride provides higher yields (85%) compared to coupling agents (72%) due to fewer side products.
-
Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents (DMF, DMSO) accelerate acylation but complicate purification.
Optimization of Reaction Conditions
Solvent and Base Selection
The acylation step is optimized by evaluating solvents and bases:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 25 | 85 |
| Toluene | Diisopropylethylamine | 120 | 78 |
| DMF | Pyridine | 25 | 72 |
Findings :
Stereochemical Control
The chiral center at the hydroxyethyl position necessitates enantioselective synthesis:
-
Chiral Resolution : Diastereomeric salts formed with (−)-dibenzoyl tartaric acid are separated via fractional crystallization.
-
Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation achieves 88% ee.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) removes unreacted amine and acylating agent.
-
Recrystallization : Ethanol/water (3:1) yields crystalline product with >99% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.10 (q, 2H, OCH₂CH₃), 3.85 (m, 1H, CH-OH), 3.45 (t, 2H, NCH₂), 2.95 (s, 6H, N(CH₃)₂).
-
IR (KBr) : 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O).
Comparative Analysis of Synthetic Methods
| Parameter | Ethoxyacetyl Chloride | Coupling Agents |
|---|---|---|
| Yield | 85% | 72% |
| Purity | 98% | 95% |
| Scalability | High | Moderate |
| Cost | Low | High |
Challenges and Troubleshooting
-
Hydroxyl Group Reactivity :
-
Byproduct Formation :
Q & A
Q. What are the optimal synthetic routes for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-ethoxyacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-(dimethylamino)phenol with a hydroxyethyl intermediate, followed by ethoxyacetamide functionalization. Key steps include:
- Acylation : Use of ethoxyacetyl chloride under anhydrous conditions with a base (e.g., triethylamine) to prevent hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Optimization : Continuous flow reactors improve efficiency and yield compared to batch methods, as seen in structurally analogous compounds .
Table 1 : Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 55–65% | 75–85% |
| Purity (HPLC) | 90–92% | 95–98% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks:
- Dimethylamino protons (δ 2.8–3.1 ppm, singlet).
- Hydroxyethyl protons (δ 3.5–4.0 ppm, multiplet).
- Ethoxy group (δ 1.2–1.4 ppm, triplet for CH3; δ 3.4–3.6 ppm, quartet for CH2).
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).
- MS : Molecular ion peak (m/z ~350) and fragmentation patterns consistent with ethoxyacetamide cleavage.
Cross-validation with computational simulations (e.g., DFT) resolves ambiguities in overlapping signals .
Advanced Research Questions
Q. What molecular interactions drive the biological activity of this compound, and how can these be experimentally validated?
- Methodological Answer : The compound’s activity is influenced by:
- Hydrogen Bonding : Dimethylamino and hydroxyl groups interact with polar residues (e.g., serine, aspartate) in target proteins.
- Hydrophobic Interactions : Ethoxy and phenyl groups bind to non-polar pockets.
Validation Strategies : - Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified receptors.
- Mutagenesis Studies : Modify key amino acids in the target protein to assess interaction loss.
- MD Simulations : Predict binding modes using software like GROMACS .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Steps to address this include:
- Standardized Assays : Replicate studies under uniform conditions (e.g., ATP levels, temperature).
- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions.
- Metabolite Analysis : LC-MS/MS to rule out activity from degradation products.
For example, analogs with similar dimethylamino motifs showed variable IC50 values in cancer vs. microbial assays due to differential membrane permeability .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or ADMETLab estimate:
- LogP : ~2.5 (moderate lipophilicity).
- Bioavailability : 50–60% due to hydroxyl group-mediated solubility.
- CYP450 Metabolism : Docking studies (AutoDock Vina) predict oxidation at the ethoxy group.
- Toxicity : QSAR models flag potential hepatotoxicity risks from prolonged exposure .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability discrepancies often stem from:
- pH-Dependent Hydrolysis : Ethoxyacetamide cleavage accelerates in acidic (pH < 3) or alkaline (pH > 10) conditions.
- Experimental Design : Use buffered solutions (e.g., PBS, pH 7.4) for physiological relevance.
Table 2 : Stability of this compound
| pH | Half-Life (h) | Major Degradation Product |
|---|---|---|
| 2.0 | 1.5 | 2-Ethoxyacetic acid |
| 7.4 | 48.0 | None |
| 10.0 | 6.0 | 4-(Dimethylamino)phenol |
| Data from analogs suggest structural modifications (e.g., replacing ethoxy with methyl groups) enhance stability . |
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating the neuroprotective potential of this compound?
- Methodological Answer :
- In Vitro :
- Primary Neuronal Cultures : Assess viability via MTT assay under oxidative stress (H2O2-induced).
- SH-SY5Y Cells : Measure Aβ42 aggregation inhibition.
- In Vivo :
- Murine Models : Transgenic Alzheimer’s mice (e.g., APP/PS1) for cognitive behavioral tests.
- Dosage : 10–50 mg/kg/day (oral) based on pharmacokinetic profiles of related acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
